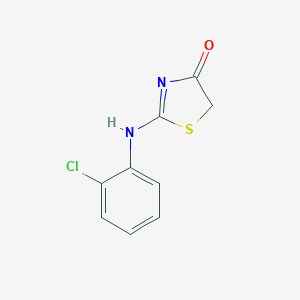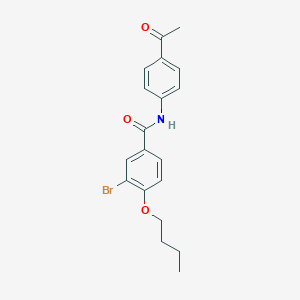
2-(2-chloroanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloroanilino)-1,3-thiazol-4-one, also known as CTZ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. CTZ is a derivative of thiazole, which is a five-membered ring that contains both sulfur and nitrogen atoms. The chloroaniline group in CTZ is a common substituent that has been found to impart various biological activities to the molecule.
Mecanismo De Acción
The mechanism of action of 2-(2-chloroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various targets in the cell. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. These molecules are important mediators of the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of prostaglandins and leukotrienes, which are important mediators of the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade. The compound has been shown to inhibit the growth of various microbial strains by interfering with their metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloroanilino)-1,3-thiazol-4-one has several advantages as a research tool. The compound is readily available and can be synthesized in large quantities. This compound has been extensively studied and its biological activities are well characterized. However, the compound also has some limitations. This compound is not very soluble in water, which can limit its use in some experiments. The compound can also exhibit cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of 2-(2-chloroanilino)-1,3-thiazol-4-one. One area of research could be the development of analogs of this compound that exhibit improved pharmacological properties. Another area of research could be the investigation of the molecular targets of this compound. The mechanism of action of this compound is not fully understood, and further studies could help to elucidate the molecular pathways involved. This compound could also be studied in combination with other drugs to investigate potential synergistic effects. Finally, the use of this compound in animal models could be explored to investigate its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2-chloroanilino)-1,3-thiazol-4-one involves the reaction of 2-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate that undergoes cyclization to form the thiazole ring. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
2-(2-chloroanilino)-1,3-thiazol-4-one has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial effects. The compound has been studied extensively for its potential applications in drug discovery and development. This compound has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.
Propiedades
Fórmula molecular |
C9H7ClN2OS |
|---|---|
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
2-(2-chloroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
Clave InChI |
WSJNVJNVVOOKGP-UHFFFAOYSA-N |
SMILES isomérico |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
SMILES canónico |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)

![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)
